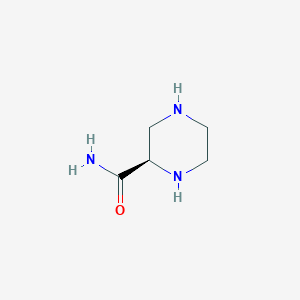

(R)-piperazine-2-carboxamide

Description

Properties

IUPAC Name |

(2R)-piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYCUMKDWMEGMK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426497 | |

| Record name | (R)-piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138681-31-9 | |

| Record name | (R)-piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chiral Synthesis of (R)-piperazine-2-carboxamide

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1] The stereochemistry of substituents on the piperazine ring is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] This guide provides an in-depth technical overview of the chiral synthesis of (R)-piperazine-2-carboxamide, a key building block for advanced pharmaceutical intermediates. We will explore the leading synthetic strategies, focusing on the causality behind experimental choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-piperazine-2-carboxamide can be broadly categorized into two primary strategies: direct asymmetric synthesis and resolution-based methods. The most industrially viable and atom-economical approach is the asymmetric hydrogenation of a prochiral pyrazine precursor. An alternative, yet crucial, pathway involves the synthesis and subsequent amidation of the chiral intermediate, (R)-piperazine-2-carboxylic acid. This guide will focus on the most robust and scalable of these methods.

Asymmetric Hydrogenation of Pyrazine-2-carboxamide

The direct asymmetric hydrogenation of pyrazine-2-carboxamide represents the most elegant and efficient route to the target molecule. This method establishes the desired stereocenter in a single, highly controlled step, avoiding the need for chiral auxiliaries or resolutions of racemates.[3]

Causality Behind the Approach: The core principle is the use of a chiral transition metal catalyst, typically based on rhodium or iridium, which coordinates to the pyrazine ring and delivers hydrogen stereoselectively to one face of the molecule. The choice of the chiral ligand is paramount, as it creates the asymmetric environment necessary to differentiate between the two prochiral faces of the substrate. This approach is favored for its high efficiency and scalability, making it suitable for industrial production.[3]

Core Synthesis Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly effective method of asymmetrically hydrogenating a pyrazinecarboxylic acid derivative using an optically active rhodium complex.[3]

Workflow: Asymmetric Hydrogenation

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Detailed Experimental Protocol

Materials:

-

Pyrazine-2-carboxamide

-

Rhodium(I) complex (e.g., [Rh(COD)Cl]₂)

-

Optically active metallocenylphosphine ligand (e.g., a Josiphos-type ligand)

-

Methanol (Anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation (In-situ): In a glovebox under an inert atmosphere, charge a Schlenk flask with the Rh(I) complex and the chiral phosphine ligand in a 1:1.1 molar ratio. Add anhydrous methanol to dissolve the components and stir for 30 minutes to allow for complex formation.

-

Reaction Setup: Charge the high-pressure autoclave with pyrazine-2-carboxamide and the freshly prepared catalyst solution. The typical substrate-to-catalyst molar ratio ranges from 100:1 to 2000:1.[3]

-

Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 60 °C).[3]

-

Monitoring: Maintain the reaction under vigorous stirring. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing them by HPLC or GC.

-

Workup: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.[4]

Data Summary: Catalyst Performance

| Catalyst System | Substrate/Catalyst Ratio | Pressure (bar) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Rh(I) / Chiral Ferrocenylphosphine | 20 - 100 | 1 - 200 | 20 - 200 | High | >90 | [3] |

| Ir-Catalyst / Chiral Ligand | 50 - 1000 | 50 - 100 | 25 - 80 | High | up to 96 | [5] |

Alternative Route: Amidation of (R)-piperazine-2-carboxylic acid

This strategy is employed when the chiral carboxylic acid is available as a starting material. The key challenge is to perform the amidation selectively at the carboxyl group without side reactions at the two ring nitrogen atoms. This necessitates a protection-amidation-deprotection sequence.

Causality Behind the Approach: The secondary amines of the piperazine ring are nucleophilic and can interfere with the amide coupling reaction. Therefore, protecting these groups, typically as carbamates (e.g., Boc), is essential. Once protected, standard peptide coupling reagents can be used to efficiently form the amide bond. A final deprotection step then yields the target product.

Workflow: Protection-Amidation-Deprotection Sequence

Caption: Three-step sequence for amidation of the chiral acid.

Detailed Experimental Protocol

Part 1: Di-Boc Protection

-

Dissolution: Dissolve (R)-piperazine-2-carboxylic acid dihydrochloride in a mixture of methanol and water.[6]

-

Basification: Cool the solution in an ice bath and add triethylamine (TEA) until the pH is ~10.

-

Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in methanol dropwise. Allow the reaction to warm to room temperature and stir overnight.[6]

-

Workup: Concentrate the mixture under vacuum. Add water and adjust the pH to 2 with 1N HCl. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the di-Boc protected acid.[6][7]

Part 2: Amidation

-

Activation: Dissolve the N,N'-di-Boc protected acid in dichloromethane (DCM). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-(Dimethylamino)pyridine (DMAP). Stir for 10 minutes at room temperature.[4]

-

Amidation: Add a source of ammonia, such as aqueous ammonium hydroxide or an ammonia solution in an organic solvent, to the activated acid mixture. Stir overnight at room temperature.

-

Workup: Partition the reaction mixture between DCM and a 5% NaHCO₃ solution. Separate the layers and dry the organic phase over anhydrous Na₂SO₄. Filter and evaporate the solvent to obtain the crude protected amide.[4]

Part 3: Deprotection

-

Acidolysis: Dissolve the crude N,N'-di-Boc-(R)-piperazine-2-carboxamide in a suitable solvent like DCM or 1,4-dioxane.

-

Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 2-4 hours.[4]

-

Isolation: Evaporate the solvent and excess acid under reduced pressure. The product is typically obtained as a salt (e.g., dihydrochloride). It can be triturated with diethyl ether to induce precipitation, filtered, and dried under vacuum to yield the final product.

Purification and Chiral Analysis

Ensuring the chemical and enantiomeric purity of the final product is a critical, self-validating step in any chiral synthesis.

Purification Techniques

-

Crystallization: For solid products, crystallization is a powerful method for purification, often capable of removing minor impurities and potentially enhancing enantiomeric purity.

-

Flash Chromatography: A standard technique for purifying both intermediates and the final product. A silica gel stationary phase with a gradient elution of DCM/Methanol or Ethyl Acetate/Hexane is commonly employed.[4]

-

Salt Formation: The basic nature of the piperazine nitrogens allows for the formation of crystalline salts (e.g., dihydrochloride, diacetate), which can be an effective method for purification and handling of the final compound.[8]

Chiral HPLC for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of the final product.

Protocol: Chiral HPLC Method

-

HPLC System: Standard HPLC with a UV detector.

-

Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel), is highly effective for piperazine derivatives.[9]

-

Mobile Phase: A mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (DEA) (e.g., 90:10:0.1 v/v/v ACN/MeOH/DEA). The amine modifier is crucial for obtaining good peak shape for basic analytes.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 205 nm (as the carboxamide lacks a strong chromophore).[9]

-

Procedure:

-

Prepare a standard solution of the sample at ~1 mg/mL in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the sample and record the chromatogram.

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

-

Conclusion

The chiral synthesis of (R)-piperazine-2-carboxamide is a pivotal process in modern drug development. The direct asymmetric hydrogenation of pyrazine-2-carboxamide stands out as the most efficient and scalable route, offering high enantioselectivity in a single step. For cases where the chiral carboxylic acid is the accessible precursor, a well-defined protection-amidation-deprotection sequence provides a reliable alternative. The protocols and analytical methods detailed in this guide represent robust, validated systems for the synthesis and quality control of this important chiral building block, empowering researchers to advance the development of next-generation therapeutics.

References

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents (US5945534A).

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH). Available at: [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]

-

The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20... ResearchGate. Available at: [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library. Available at: [Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. Available at: [Link]

-

Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. Available at: [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. Available at: [Link]

- Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents (EP0756593B1).

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available at: [Link]

-

Two step approach to piperazine-2-carboxamide via hydrolysis followed... ResearchGate. Available at: [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available at: [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available at: [Link]

- Asymmetric synthesis of piperazic acid and derivatives thereof. Google Patents (US6632942B2).

- Purification of piperazine. Google Patents (US2919275A).

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. acgpubs.org [acgpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Enantioselective Synthesis of Piperazine-2-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of Chiral Piperazine-2-Carboxamides in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and act as a versatile linker, have cemented its role in drug design.[2] However, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the carbon framework largely unexplored.[1][4] The introduction of chirality at the C-2 position, particularly in the form of a carboxamide, unlocks a three-dimensional chemical space that offers immense potential for enhancing target affinity, selectivity, and overall pharmacological profiles.[4][5][6] This guide provides an in-depth exploration of the key enantioselective strategies for the synthesis of piperazine-2-carboxamide derivatives, offering both theoretical understanding and practical protocols for researchers at the forefront of pharmaceutical innovation.

Catalytic Asymmetric Hydrogenation: A Powerful Approach to Chiral Piperazine Cores

Asymmetric hydrogenation stands out as one of the most efficient methods for the enantioselective synthesis of chiral piperazines. This approach typically involves the hydrogenation of a prochiral pyrazine or tetrahydropyrazine precursor using a chiral transition metal catalyst, most commonly based on rhodium or iridium.[7][8][9] The choice of catalyst, particularly the chiral ligand, is paramount in achieving high enantioselectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation of Tetrahydropyrazines

A notable strategy involves the asymmetric hydrogenation of 1,4,5,6-tetrahydropyrazine-2-carboxamides. The success of this reaction hinges on the selection of a chiral diphosphine ligand that can form a highly effective catalyst with rhodium.

The mechanism of this transformation involves the coordination of the rhodium catalyst to the C=N bond of the tetrahydropyrazine substrate. The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: To synthesize an enantiomerically enriched piperazine-2-carboxamide via asymmetric hydrogenation of a 1,4,5,6-tetrahydropyrazine-2-carboxamide precursor.

Materials:

-

1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(R,R)-(S,S)-i-BuTRAP (a chiral diphosphine ligand)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Autoclave

Procedure:

-

In a glovebox, a solution of [Rh(COD)₂]BF₄ and the chiral ligand (e.g., (R,R)-(S,S)-i-BuTRAP) in methanol is stirred to pre-form the catalyst.

-

The tetrahydropyrazine substrate is added to the catalyst solution.

-

The reaction mixture is transferred to an autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).

-

The reaction is stirred at a controlled temperature (e.g., 40°C) for a specified time (e.g., 24 hours).

-

After the reaction is complete, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the enantiomerically enriched piperazine-2-carboxamide.

-

The enantiomeric excess (% ee) is determined by chiral HPLC analysis.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

A more direct approach involves the asymmetric hydrogenation of substituted pyrazines. However, the aromaticity of the pyrazine ring presents a significant challenge, often requiring harsh reaction conditions. A recent advancement circumvents this by activating the pyrazine ring with an alkyl halide, facilitating hydrogenation under milder conditions with an iridium catalyst.[7]

The proposed mechanism involves the quaternization of one of the pyrazine nitrogens by the alkyl halide, which breaks the aromaticity and makes the ring susceptible to hydrogenation. The chiral iridium catalyst then orchestrates the enantioselective reduction of the resulting dihydropyrazinium intermediate.

Logical Workflow for Iridium-Catalyzed Asymmetric Hydrogenation

Caption: Workflow for the enantioselective synthesis of chiral piperazines via iridium-catalyzed asymmetric hydrogenation of activated pyrazines.

Catalytic Asymmetric Allylic Alkylation: Constructing Chiral Piperazin-2-ones as Precursors

A versatile strategy for accessing chiral piperazine-2-carboxamides involves the synthesis of chiral piperazin-2-ones as key intermediates, which can then be reduced to the desired piperazines.[3][10] The palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has emerged as a powerful method for this purpose.[3][10]

This reaction allows for the enantioselective formation of α-secondary and α-tertiary piperazin-2-ones. The choice of N-protecting groups on the piperazin-2-one substrate is crucial for achieving high yields and enantioselectivities.

Mechanism of Palladium-Catalyzed Asymmetric Allylic Alkylation

The catalytic cycle begins with the coordination of the palladium(0) catalyst to the allylic substrate. Oxidative addition then forms a π-allyl palladium(II) complex. The chiral ligand, often a PHOX-type ligand, influences the facial selectivity of the subsequent nucleophilic attack by the enolate of the piperazin-2-one.[3][10] This stereocontrolled attack leads to the formation of the enantioenriched product and regenerates the palladium(0) catalyst.

Reaction Mechanism: Pd-Catalyzed Asymmetric Allylic Alkylation

Caption: Simplified catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones.

Data Summary: Enantioselective Synthesis of α-Tertiary Piperazin-2-ones

| Entry | Allylic Substrate | N-Protecting Groups | Yield (%) | ee (%) |

| 1 | Allyl ethyl carbonate | N¹-Boc, N⁴-Cbz | 90 | 95 |

| 2 | Cinnamyl acetate | N¹-Boc, N⁴-Cbz | 85 | 92 |

| 3 | Crotyl acetate | N¹-Boc, N⁴-Cbz | 88 | 90 |

Data synthesized from representative results in the literature.[3][10]

Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity

The use of readily available chiral starting materials, or the "chiral pool," is a classic and reliable strategy for asymmetric synthesis.[3][11][12] Amino acids are particularly well-suited as precursors for chiral piperazine-2-carboxamides due to their inherent stereochemistry and functional groups that can be elaborated into the piperazine ring.

Synthesis from Chiral Amino Acids

A common approach involves the use of an amino acid to construct a key intermediate, such as a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring.[4] This strategy ensures that the stereocenter from the starting amino acid is transferred to the final product.

Experimental Protocol: Chiral Pool Synthesis of a 3-Substituted Piperazine-2-acetic Acid Ester

Objective: To synthesize a chiral 3-substituted piperazine-2-acetic acid ester from an optically pure amino acid.

Materials:

-

Optically pure amino acid (e.g., (S)-phenylglycinol)

-

Dess-Martin periodinane

-

Ethyl diazoacetate

-

SnCl₂

-

Appropriate reagents for cyclization and functionalization

Procedure:

-

Oxidation: The starting amino alcohol (e.g., (S)-phenylglycinol) is oxidized to the corresponding amino aldehyde using Dess-Martin periodinane.

-

β-Ketoester Formation: The aldehyde is reacted with ethyl diazoacetate in the presence of a Lewis acid like SnCl₂ to form a β-ketoester intermediate. This step is crucial to avoid racemization that can occur with activated carboxylic acids.[4]

-

Diamine Formation: The β-ketoester is converted to a chiral 1,2-diamine through a series of steps, which may include reduction and protection/deprotection sequences.

-

Cyclization (Annulation): The chiral 1,2-diamine is cyclized to form the piperazine ring. This can be achieved through various methods, such as reaction with a suitable two-carbon electrophile.

-

Deprotection and Final Product Formation: Removal of any protecting groups yields the desired 3-substituted piperazine-2-acetic acid ester, which can be readily converted to the corresponding carboxamide.

Organocatalytic Approaches: A Metal-Free Alternative

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of chiral piperazines, organocatalysis can be employed to create key chiral intermediates with high enantioselectivity.[11][13]

One such strategy involves the enantioselective α-chlorination of an aldehyde, catalyzed by a chiral amine catalyst (e.g., a MacMillan catalyst).[11] The resulting α-chloro aldehyde can be oxidized to the corresponding carboxylic acid, which then undergoes nucleophilic substitution with a 1,2-diamine to form a chiral piperazin-2-one.[11]

Conceptual Workflow for Organocatalytic Synthesis

Caption: Organocatalytic route to chiral piperazines via asymmetric α-chlorination.

Conclusion: Expanding the Horizons of Drug Discovery

The enantioselective synthesis of piperazine-2-carboxamide derivatives represents a significant frontier in medicinal chemistry. The strategies outlined in this guide—catalytic asymmetric hydrogenation, asymmetric allylic alkylation, chiral pool synthesis, and organocatalysis—provide a robust toolkit for accessing these valuable chiral building blocks. Each method offers distinct advantages and challenges, and the optimal choice will depend on the specific target molecule and available resources. By mastering these advanced synthetic techniques, researchers can unlock new avenues for the design and development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2012). NIH. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]

-

Asymmetric Synthesis of Chiral Piperazines. (2007). Researcher.Life. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2019). PubMed Central. [Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2019). ACS Publications. [Link]

-

The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20 developed by Rossen et al. ResearchGate. [Link]

-

Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide Catalyzed by Trans-Chelating Chiral Diphosphine−Rhodium Complexes. (1999). ACS Publications. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2020). Thieme E-Books & E-Journals. [Link]

-

Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines via organocatalysis. (2011). NIH. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]

- Asymmetric synthesis of piperazic acid and derivatives thereof.

-

Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 11. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-piperazine-2-carboxamide

Abstract

(R)-piperazine-2-carboxamide is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, yet conformationally dynamic, structure and the presence of multiple functional groups necessitate a multi-faceted analytical approach for unambiguous structural confirmation and stereochemical assignment. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this molecule. We delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiroptical Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the causal reasoning behind experimental choices to ensure robust and reliable analytical outcomes.

Introduction: The Structural Nuances of (R)-piperazine-2-carboxamide

The piperazine ring is a privileged scaffold in pharmacology, but its characterization is not always trivial. In (R)-piperazine-2-carboxamide, the interplay between the stereocenter at C2, the primary amide, and the two secondary amines creates a molecule with distinct spectroscopic behavior. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, this is a dynamic process involving ring inversion. Furthermore, rotation around the C2-carbonyl bond is restricted due to the partial double bond character of the amide C-N bond. These conformational dynamics—ring flipping and amide bond rotation—can profoundly influence the molecule's appearance in spectroscopic analyses, particularly NMR.[1][2][3] A thorough characterization, therefore, must account for these structural complexities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Probing Dynamics

NMR is the most powerful tool for elucidating the solution-state structure of (R)-piperazine-2-carboxamide. However, the dynamic conformational equilibria often lead to complex spectra, such as broadened or duplicated signals.[1][3] A comprehensive NMR analysis involves a suite of experiments, including ¹H, ¹³C, and two-dimensional techniques like COSY and HSQC, often at varying temperatures.

¹H and ¹³C NMR: Assigning the Core Structure

The fundamental ¹H and ¹³C NMR spectra provide the initial map of the molecule's carbon and proton framework. Based on predictive models and data from analogous structures, the expected chemical shifts can be estimated.[4]

Table 1: Predicted NMR Spectroscopic Data for (R)-piperazine-2-carboxamide

| Atom Position | Predicted ¹H Chemical Shift (δ) ppm | Predicted ¹³C Chemical Shift (δ) ppm | Rationale & Expected Couplings |

| C2-H | ~3.5 - 3.8 | ~55 - 58 | Methine proton adjacent to amide and nitrogen. Expected to be a multiplet due to coupling with C3 protons. |

| C3-H (ax, eq) | ~2.8 - 3.2 | ~45 - 48 | Diastereotopic protons adjacent to two nitrogen atoms. Complex multiplets are expected. |

| C5-H (ax, eq) | ~2.9 - 3.3 | ~46 - 49 | Diastereotopic protons adjacent to nitrogen. Complex multiplets are expected. |

| C6-H (ax, eq) | ~2.8 - 3.2 | ~45 - 48 | Diastereotopic protons adjacent to nitrogen. Complex multiplets are expected. |

| N1-H, N4-H | Variable, broad | - | Exchangeable protons; signal position and shape are dependent on solvent, concentration, and temperature. |

| -CONH₂ | ~7.0 - 7.5 (2H, broad) | ~175 - 178 | Exchangeable protons of the primary amide. Carbonyl carbon appears significantly downfield. |

Note: Predicted values are based on cheminformatics models and may vary from experimental results.[4]

Expert Insight: Causality Behind Spectral Complexity

At room temperature, the rate of piperazine ring inversion and amide bond rotation may be on the same timescale as the NMR experiment. This intermediate exchange rate can cause significant signal broadening, making interpretation difficult.[1][3] To overcome this, temperature-dependent NMR studies are essential. Lowering the temperature can slow these dynamic processes, "freezing out" individual conformers and resulting in sharp, distinct signals for each. Conversely, raising the temperature can accelerate the exchange, leading to a time-averaged spectrum with sharper, averaged signals.[1][2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of (R)-piperazine-2-carboxamide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). DMSO-d₆ is often a good starting choice as it can slow the exchange of N-H and amide protons, allowing for their observation.

-

Initial Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature (e.g., 298 K).

-

2D NMR:

-

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks, which is critical for assigning the protons on the piperazine ring (e.g., identifying which C3 proton is coupled to the C2 proton).

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon atom, confirming assignments made from 1D spectra.

-

-

Temperature Variation (If necessary): If signals are broad, acquire spectra at a lower temperature (e.g., 253 K or -20°C) and a higher temperature (e.g., 323 K or 50°C) to observe the effects on dynamic exchange.

Visualization: NMR Workflow

Caption: Workflow for comprehensive NMR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to confirm the molecular weight and provides structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺.

Expected Fragmentation Pathway

The piperazine ring is susceptible to cleavage at its C-N bonds.[5] For (R)-piperazine-2-carboxamide (Molecular Weight: 129.16 g/mol ), the ESI-MS spectrum in positive ion mode is expected to show a base peak at m/z 130.1 [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₅H₁₂N₃O⁺).

Tandem MS (MS/MS) of the m/z 130.1 ion would likely reveal characteristic fragment ions resulting from:

-

Loss of the carboxamide group (-CONH₂): Cleavage of the C2-C(O) bond would lead to a fragment ion.

-

Ring Opening: The most common pathway involves the cleavage of the piperazine ring, leading to a series of characteristic smaller fragment ions.[5][6]

Caption: Plausible ESI-MS/MS fragmentation pathways.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.

-

LC Method: A simple isocratic or gradient elution on a C18 column can be used to introduce the sample. (e.g., Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).[7]

-

MS Acquisition:

-

Full Scan: Acquire data in positive ion mode over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion (m/z 130.1) using collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of (R)-piperazine-2-carboxamide will be characterized by absorptions from the N-H bonds of the amines and amide, and the C=O bond of the amide.

Table 2: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine & Amide) | Stretch | 3400 - 3200 | Medium-Broad |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Amide I band) | Stretch | ~1670 - 1650 | Strong |

| N-H (Amide II band) | Bend | ~1640 - 1600 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

Expert Insight: Interpreting the Amide Bands

The primary amide group gives rise to two key signals: the 'Amide I' band (primarily C=O stretch) and the 'Amide II' band (a mix of N-H bending and C-N stretching). For a primary amide like this, the C=O stretch is expected around 1665 cm⁻¹.[8] The N-H stretching region can be complex, often showing two bands for the symmetric and asymmetric stretches of the -NH₂ group, in addition to the N-H stretches from the piperazine ring amines.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The simplest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Chiroptical Spectroscopy: Probing Absolute Stereochemistry

As a chiral molecule, (R)-piperazine-2-carboxamide will interact differently with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy measures this differential absorption and is a powerful tool for confirming the absolute configuration of the stereocenter.

Theoretical Basis and Expected Spectrum

The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. The key chromophores in this molecule are the amide carbonyl group (C=O) and the nitrogen atoms of the piperazine ring. The observed signals, known as Cotton effects, arise from electronic transitions within these groups.

For 2-substituted piperidines, a close structural analog, the sign of the Cotton effect associated with the nitrogen n→σ* transition has been shown to correlate directly with the conformation of the nitrogen lone pair and the stereochemistry at C2.[9] A similar principle applies here. The ECD spectrum of (R)-piperazine-2-carboxamide is expected to show a distinct Cotton effect, the sign of which is characteristic of the (R)-configuration. Comparing the experimentally obtained spectrum to one predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) provides a high degree of confidence in the assignment of the absolute configuration.

Experimental Protocol: ECD Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile, or water). The concentration must be carefully chosen to yield an absorbance of ~0.5-1.0 at the wavelength of maximum absorption.

-

Instrumentation: Use a dedicated CD spectropolarimeter.

-

Data Acquisition: Scan over the relevant UV region (e.g., 190-300 nm). The instrument will record the differential absorbance (ΔA) as a function of wavelength.

-

Data Processing: The data is typically presented as molar circular dichroism (Δε = ΔA / (c * l)) or molar ellipticity. A baseline spectrum of the solvent should be subtracted.

Conclusion: A Synergistic Approach

The comprehensive characterization of (R)-piperazine-2-carboxamide is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy, supported by 2D and temperature-variant experiments, elucidates the complex conformational dynamics in solution. Mass spectrometry confirms the molecular formula and provides a fragmentation fingerprint. IR spectroscopy offers a rapid verification of essential functional groups. Finally, chiroptical spectroscopy provides the definitive confirmation of the molecule's absolute stereochemistry. By understanding the principles behind each technique and the specific structural features of the molecule, researchers can confidently and accurately characterize this important pharmaceutical building block.

References

-

Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41247-41257. [Link]

-

da Silva, A. B., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

PubChem. (n.d.). Piperazine-2-carboxamide. National Center for Biotechnology Information. [Link]

-

Ebadi, A. (2017). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO(II) COMPLEX. Journal of the Chilean Chemical Society. [Link]

-

PubChem. (n.d.). Ethyl Piperazine-2-carboxylate Dihydrochloride. National Center for Biotechnology Information. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Oakwood Chemical. (n.d.). Piperazine-2-carboxylic acid. [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of piperazine, arginine and piperazine + arginine based composite membranes. [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

MiMeDB. (n.d.). Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076). [Link]

-

PubMed. (2011). Piperazines for peptide carboxyl group derivatization. [Link]

-

Pescitelli, G., & Bruhn, T. (2016). Circular dichroism and circularly polarised luminescence of bipyrenyl oligopeptides, with piperidines added in the peptide chains. Organic & Biomolecular Chemistry. [Link]

-

Craig, J. C., et al. (1978). Chiroptical properties of 2-substituted piperidines. Tetrahedron. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mimedb.org [mimedb.org]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Sci-Hub. Chiroptical properties of 2-substituted piperidines / Tetrahedron, 1978 [sci-hub.sg]

1H NMR and 13C NMR of (R)-piperazine-2-carboxamide

An In-Depth Technical Guide to the ¹H and ¹³C NMR of (R)-piperazine-2-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of (R)-piperazine-2-carboxamide, a key chiral building block in modern drug discovery. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR for the structural elucidation and conformational analysis of this molecule. We explore the causality behind its spectral complexities, including the effects of its stereochemistry and the dynamic nature of the piperazine ring. This guide synthesizes predictive data with established methodologies to serve as an authoritative reference for the characterization of (R)-piperazine-2-carboxamide and related heterocyclic compounds.

Introduction: The Significance of (R)-piperazine-2-carboxamide

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds across numerous therapeutic areas.[1][2] Its derivatives are integral to the development of antiviral, antibacterial, and anticancer agents.[2] (R)-piperazine-2-carboxamide, in particular, offers a chiral scaffold that is crucial for designing molecules with specific stereochemical requirements for target binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous determination of molecular structure.[3][4] For a molecule like (R)-piperazine-2-carboxamide, with its chiral center, multiple nitrogen atoms, and conformational flexibility, NMR provides indispensable information on proton and carbon environments, connectivity, and spatial relationships. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, providing the foundational knowledge required for its accurate identification and characterization.

Molecular Structure and Conformational Dynamics

To interpret the NMR spectra of (R)-piperazine-2-carboxamide, one must first understand its structure and the dynamic processes it undergoes in solution.[5][6] The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the carboxamide substituent at the chiral C2 position introduces significant complexity.

Two key dynamic phenomena influence the NMR spectrum:

-

Piperazine Ring Inversion: The chair conformation can interconvert. At room temperature, this inversion can be fast or slow on the NMR timescale, affecting the observed signals.

-

Amide Bond Rotation: The C(O)-N bond of the primary amide has a partial double bond character, which restricts rotation.[1][7] This can lead to the presence of different rotational isomers (rotamers).

Furthermore, the chiral center at C2 renders the molecule asymmetric. Consequently, the geminal protons on the methylene carbons (C3, C5, and C6) are diastereotopic, meaning they are chemically non-equivalent and are expected to have distinct chemical shifts and show coupling to each other.

Below is the chemical structure with IUPAC numbering for reference in spectral assignments.

Caption: Structure of (R)-piperazine-2-carboxamide with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of (R)-piperazine-2-carboxamide is predicted to be complex due to the aforementioned diastereotopicity and conformational dynamics. The signals for the piperazine ring protons are typically found between 2.5 and 4.0 ppm.[7][8]

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and assignments. These predictions are based on general principles and data from analogous piperazine structures.[1][2][7] The exact values can vary with solvent and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.8 | Broad singlet | 1H | -C(O )NH a | Amide protons are deshielded and often exchangeable. |

| ~7.2 - 7.5 | Broad singlet | 1H | -C(O )NH b | The two amide protons can be non-equivalent due to slow rotation. |

| ~3.5 - 3.8 | Multiplet | 1H | H-2 | Methine proton, alpha to both a carbonyl and nitrogen atom, resulting in significant deshielding. |

| ~3.0 - 3.4 | Multiplet | 4H | H-3ax, H-3eq, H-5ax, H-5eq | Diastereotopic methylene protons adjacent to nitrogen. Complex splitting due to geminal and vicinal coupling. |

| ~2.8 - 3.0 | Multiplet | 2H | H-6ax, H-6eq | Methylene protons adjacent to nitrogen. |

| Variable | Broad singlet | 2H | N1-H , N4-H | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

Causality Behind Spectral Features

-

The C2 Proton (H-2): This methine proton is coupled to the two diastereotopic protons on C3. Therefore, it is expected to appear as a doublet of doublets or a more complex multiplet.

-

The Methylene Protons (H-3, H-5, H-6): Due to the chiral center, all geminal methylene protons are diastereotopic. For example, H-3axial and H-3equatorial are chemically different. They will have distinct chemical shifts and will couple to each other (geminal coupling, typically with J ≈ 10-15 Hz). They will also exhibit vicinal coupling to adjacent protons (e.g., H-2 and the N-H proton), leading to complex multiplet patterns. 2D NMR techniques like COSY are essential for definitive assignment.[7]

-

Exchangeable Protons (NH and NH₂): The signals for the amine (N1-H, N4-H) and amide (NH₂) protons are often broad. Their chemical shift is highly sensitive to the experimental conditions.[1] In a deuterated solvent like D₂O, these signals will disappear due to proton-deuterium exchange, which is a key method for their identification. Using a solvent like DMSO-d₆ is often preferred to observe these protons and their couplings.[1][9]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is simpler than the proton spectrum as it is typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. The asymmetry of the molecule ensures that all five carbons in the core structure are chemically distinct.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 - 176 | C =O | The carbonyl carbon is the most deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. |

| ~55 - 60 | C-2 | The chiral methine carbon is attached to two nitrogen atoms (one in the ring, one in the amide) and a carbonyl group, leading to a downfield shift. |

| ~45 - 50 | C-6 | Methylene carbon adjacent to N1. |

| ~42 - 47 | C-3 | Methylene carbon adjacent to N4 and C2. |

| ~40 - 45 | C-5 | Methylene carbon adjacent to N4. |

Causality Behind Spectral Features

-

Carbonyl Carbon (C=O): As is characteristic, the amide carbonyl carbon resonates at a very low field (>170 ppm).

-

Ring Carbons (C2, C3, C5, C6): All carbons attached to nitrogen atoms are deshielded compared to simple alkanes and typically appear in the 40-60 ppm range.[2] The specific chemical shift of each carbon (C3, C5, C6) will be unique due to the asymmetric substitution at C2. Definitive assignment often requires 2D NMR experiments like HSQC or HMQC, which correlate each carbon to its directly attached proton(s).

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data. This involves meticulous sample preparation and systematic data acquisition.

Step 1: Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent.

-

DMSO-d₆: Excellent choice for observing exchangeable N-H protons and their couplings. High boiling point.

-

D₂O (Deuterium Oxide): Useful if the compound is water-soluble. Will cause N-H proton signals to exchange and disappear, confirming their assignment.

-

CDCl₃ (Deuterated Chloroform): Commonly used for organic molecules, but may not be ideal for observing N-H couplings due to faster exchange.[1][7]

-

-

Concentration: Dissolve approximately 5-10 mg of (R)-piperazine-2-carboxamide in 0.6-0.7 mL of the chosen deuterated solvent. The solution must be homogeneous.[10]

-

Filtration: To ensure magnetic field homogeneity, the solution should be free of any particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube to avoid spectral artifacts.[11]

Step 2: Data Acquisition and Processing

-

Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's lock system will use the deuterium signal from the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

-

Reference the spectrum using the residual solvent peak or an internal standard like TMS.[8]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: 1024-4096 scans (due to the low natural abundance of ¹³C), relaxation delay (d1) of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm which protons are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon with its directly attached proton(s), providing definitive C-H assignments.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data to obtain the final spectra.

Experimental Workflow Diagram

Caption: Workflow for NMR analysis of (R)-piperazine-2-carboxamide.

Conclusion

The ¹H and ¹³C NMR spectra of (R)-piperazine-2-carboxamide are rich with structural and dynamic information. The chirality at the C2 position leads to diastereotopicity of the ring protons, resulting in a complex but interpretable ¹H NMR spectrum. Conformational dynamics of the piperazine ring and restricted amide bond rotation further contribute to this complexity. A thorough analysis, often aided by 2D NMR techniques, allows for the complete and unambiguous assignment of all proton and carbon signals. This guide provides the necessary framework for researchers to confidently utilize NMR spectroscopy for the structural verification and deeper understanding of this important chiral building block, ensuring the scientific integrity of their work in drug discovery and development.

References

-

Bock, J. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

-

Wenzel, T. J. et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Chemistry. Available at: [Link]

-

Yilmaz, F. et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine-2-carboxamide. PubChem Compound Database. Retrieved from: [Link]

-

MiMeDB. (n.d.). (S)-piperazine-2-carboxamide (MMDBc0055076). Metabolite Database. Retrieved from: [Link]

-

Silva, A. M. S. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from: [Link]

-

PubChemLite. (n.d.). (2R)-piperazine-2-carboxamide. PubChemLite. Retrieved from: [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Retrieved from: [Link]

-

Organomation. (2024). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. Retrieved from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from: [Link]

-

Chad's Prep. (2018). Interpreting NMR Example 1. YouTube. Available at: [Link]

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. One moment, please... [revroum.lew.ro]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. emerypharma.com [emerypharma.com]

- 5. Piperazine-2-carboxamide | C5H11N3O | CID 3019914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Piperazine-2-carboxamide (C5H11N3O) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

An In-Depth Technical Guide to the Mass Spectrometry of (R)-piperazine-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (R)-piperazine-2-carboxamide, a chiral heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the ionization, fragmentation, and quantitative analysis of this molecule. We will explore the theoretical underpinnings of its mass spectrometric behavior, propose a detailed fragmentation pathway based on established chemical principles and data from analogous structures, and present a robust framework for the development of a validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Introduction: The Analytical Imperative for Chiral Piperazine Derivatives

Piperazine-2-carboxamide, with its core piperazine ring, is a structural motif found in numerous biologically active compounds. The presence of a chiral center at the second position of the piperazine ring gives rise to (R) and (S) enantiomers, which can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively detect and quantify the (R)-enantiomer is of paramount importance in drug discovery, development, and quality control.

Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the sensitive and selective analysis of chiral molecules in complex matrices.[1] This guide will delve into the specific application of these techniques to (R)-piperazine-2-carboxamide (Molecular Formula: C₅H₁₁N₃O, Molecular Weight: 129.16 g/mol ).

Ionization and Molecular Ion Formation: A Gentle Approach

To analyze (R)-piperazine-2-carboxamide by mass spectrometry, it must first be ionized. Given its polarity and thermal lability, "soft" ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.[2]

Electrospray Ionization (ESI) is the most suitable method for this compound. In positive ion mode, protonation of one of the basic nitrogen atoms in the piperazine ring is the most likely ionization pathway, yielding the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 130.1.

Rationale for ESI:

-

Polarity: (R)-piperazine-2-carboxamide is a polar molecule, making it amenable to ESI.

-

Soft Ionization: ESI imparts minimal excess energy to the analyte, leading to a prominent molecular ion peak, which is crucial for subsequent tandem mass spectrometry (MS/MS) experiments.[3]

-

LC Compatibility: ESI provides a seamless interface between liquid chromatography and mass spectrometry, enabling the analysis of complex mixtures.

Tandem Mass Spectrometry (MS/MS) and the Proposed Fragmentation Pathway

Collision-Induced Dissociation (CID) is a widely used technique to induce fragmentation of a selected precursor ion, providing structural information.[2] The fragmentation of the protonated (R)-piperazine-2-carboxamide ([M+H]⁺, m/z 130.1) is expected to proceed through characteristic pathways involving the piperazine ring and the carboxamide group.

Based on the fragmentation patterns of related amides, cyclic diamides, and other piperazine derivatives, a plausible fragmentation pathway is proposed below.[4][5] The primary sites of fragmentation are likely to be the bonds adjacent to the carbonyl group and the C-N bonds within the piperazine ring.

Proposed Key Fragment Ions:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 130.1 | 113.1 | NH₃ (17.0) | Ion resulting from the loss of ammonia from the carboxamide group. |

| 130.1 | 86.1 | C₂H₄N (44.0) | Ion formed by the cleavage of the carboxamide group. |

| 130.1 | 70.1 | C₂H₄N₂O (60.0) | Ion corresponding to the protonated piperazine ring after loss of the carboxamide side chain. |

| 113.1 | 85.1 | CO (28.0) | Subsequent loss of carbon monoxide from the m/z 113.1 fragment. |

Diagram of the Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway of protonated (R)-piperazine-2-carboxamide.

Enantioselective Analysis by LC-MS/MS: A Self-Validating Protocol

Since mass spectrometry is inherently "chirally blind," the separation of enantiomers must be achieved chromatographically prior to detection.[1] A validated LC-MS/MS method is essential for the reliable quantification of (R)-piperazine-2-carboxamide.

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of (R)-piperazine-2-carboxamide in a biological matrix.

Caption: A typical experimental workflow for the analysis of (R)-piperazine-2-carboxamide.

4.2. Step-by-Step Protocol for Method Development

This protocol provides a robust starting point for developing a validated LC-MS/MS method.[6][7]

Step 1: Sample Preparation

The goal of sample preparation is to remove matrix components that can interfere with the analysis and cause ion suppression.[8]

-

Protein Precipitation (for plasma/serum):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Solid-Phase Extraction (SPE) (for urine or more complex matrices):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the pre-treated urine sample.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte with a methanolic solution containing a small percentage of ammonia.

-

Evaporate the eluate and reconstitute as described above.

-

Step 2: Chiral Liquid Chromatography

The choice of the chiral stationary phase (CSP) is critical for achieving enantiomeric separation.[9][10]

-

Column: A polysaccharide-based chiral column, such as a Chiralpak® IA or IC, is a good starting point.[11]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine) is often effective for normal-phase chiral separations. For reversed-phase, a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate or formate) can be explored.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

Step 3: Mass Spectrometry Conditions

-

Ionization Mode: ESI positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

-

MRM Transitions:

-

Quantifier: 130.1 → 113.1 (This transition should be optimized for the highest intensity).

-

Qualifier: 130.1 → 86.1 (This second transition confirms the identity of the analyte).

-

-

Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for the selected MRM transitions. Other parameters such as capillary voltage, desolvation gas flow, and source temperature should also be optimized.

4.3. Method Validation

A comprehensive validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Recovery

-

Matrix Effects

-

Stability

Table of Typical Method Validation Acceptance Criteria:

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

Conclusion

The mass spectrometric analysis of (R)-piperazine-2-carboxamide presents unique challenges and opportunities. A thorough understanding of its ionization behavior and fragmentation pathways is crucial for developing robust and reliable analytical methods. The combination of chiral liquid chromatography with tandem mass spectrometry provides the necessary selectivity and sensitivity for its quantification in complex matrices. The protocols and insights provided in this guide serve as a foundation for researchers to develop and validate their own methods, ensuring data of the highest quality and integrity in the pursuit of novel therapeutics.

References

- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 334-353. [Link]

-

Singh, S., Sharma, N., Singh, S. K., & Shah, K. (2022). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

-

Johnson, R. S., & Martin, S. A. (2009). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Methods in enzymology, 446, 33–46. [Link]

- Naz, S., et al. (2017). Quantitative analysis of small molecules in biological samples.

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Pottie, I. R., et al. (2016). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. ACS Chemical Neuroscience, 7(10), 1363–1377. [Link]

-

Tao, W. A., & Cooks, R. G. (2003). Chiral analysis by MS. Analytical chemistry, 75(1), 25A–31A. [Link]

-

Han, J., & Yao, L. (2021). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. Frontiers in Chemistry, 9, 730638. [Link]

-

Agilent. (2023). Sample Preparation for Improved LC Bioseparations. [Link]

-

Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.GOV. [Link]

-

Cheng, J., et al. (2008). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Journal of mass spectrometry, 43(8), 1047–1055. [Link]

-

Wenzel, T. J. (2022). Advances in chiral analysis: from classical methods to emerging technologies. Chirality, 34(11), 1340–1371. [Link]

-

Ali, I., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4945. [Link]

-

Cohen, L. H., & Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 310-318. [Link]

-

Wysocki, V. H., Resing, K. A., & Sherman, N. E. (2006). Mass Spectrometry of Amino Acids and Proteins. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]

-

Beavis, A., et al. (2021). Chiral determination and assay of optical isomers in clandestine drug laboratory samples using LC-MSMS. Analytical Methods, 13(28), 3186-3194. [Link]

-

Singh, S., et al. (2020). Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study. Planta Medica, 86(13/14), 986–995. [Link]

-

Pichon, V., & Hennion, M.-C. (2013). Sample Preparation for LC‐MS Bioanalysis of Proteins. In LC-MS in Drug Bioanalysis. John Wiley & Sons, Ltd. [Link]

-

Eaton, J. B., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 11(13), 1955–1965. [Link]

-

Greenberg, M. M., & Knowles, J. R. (2010). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Journal of the American Chemical Society, 132(4), 1327–1334. [Link]

-

Wu, L., & Cooks, R. G. (2018). Chiral Recognition by Mass Spectrometry with the Combinations of Two Chiral Selectors. Journal of The American Society for Mass Spectrometry, 29(6), 1149–1157. [Link]

-

Böhm, J., et al. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy, 32(5), 24-31. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uab.edu [uab.edu]

- 8. tecan.com [tecan.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (R)-piperazine-2-carboxamide

Introduction

(R)-piperazine-2-carboxamide is a chiral heterocyclic organic compound that has garnered interest within the pharmaceutical and drug development sectors. Its rigid piperazine core, combined with a stereospecific carboxamide group, presents a unique scaffold for the design of novel therapeutic agents. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic profile. The specific (R)-enantiomer of piperazine-2-carboxamide offers the potential for stereoselective interactions with biological targets, a critical aspect in the development of potent and safe pharmaceuticals.

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-piperazine-2-carboxamide. It is intended for researchers, scientists, and drug development professionals, offering both a summary of available data and detailed experimental protocols for its characterization. This document emphasizes the causality behind experimental choices and provides a framework for the systematic evaluation of this promising molecule.

Chemical Identity and Structure

(R)-piperazine-2-carboxamide is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The "(R)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at the 2-position of the piperazine ring, bonded to the carboxamide group.

| Identifier | Value | Source |

| IUPAC Name | (2R)-piperazine-2-carboxamide | Inferred from PubChem[1] |

| Molecular Formula | C₅H₁₁N₃O | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| Canonical SMILES | C1NC(C(=O)N)CNC1 | PubChem[1] |

| InChI Key | BRYCUMKDWMEGMK-UHFFFAOYSA-N (racemic) | PubChem[1] |

The structural integrity and purity of (R)-piperazine-2-carboxamide are paramount for its application in drug development. The presence of the unwanted (S)-enantiomer can lead to different pharmacological or toxicological profiles. Therefore, robust analytical methods for chiral separation and confirmation of stereochemical purity are essential.

Computed Physicochemical Properties

While experimental data for (R)-piperazine-2-carboxamide is limited in the public domain, computational models provide valuable initial estimates of its physicochemical properties. These predictions are useful for guiding experimental design and for preliminary in silico screening. The following table summarizes key computed properties for piperazine-2-carboxamide (racemic) and its (S)-enantiomer, which are expected to be very similar to the (R)-enantiomer.

| Property | Value (Racemic) | Source | Value ((S)-enantiomer) | Source |